molecular formula C14H20INO3S B3091873 trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide CAS No. 1219633-17-6

trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide

Cat. No. B3091873
CAS RN: 1219633-17-6
M. Wt: 409.28 g/mol
InChI Key: BWENXUCTZFSCNH-UONOGXRCSA-N
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Description

“trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide” is a chemical compound with the CAS Number: 1219633-17-6. Its linear formula is C14H20INO3S . The compound appears as a white to yellow solid at room temperature .

Physical and Chemical Properties The molecular weight of this compound is 409.29 . Its IUPAC name is N-((3S,4R)-3-(4-iodophenyl)tetrahydro-2H-pyran-4-yl)propane-2-sulfonamide . The Inchi Code for this compound is 1S/C14H20INO3S/c1-10(2)20(17,18)16-14-7-8-19-9-13(14)11-3-5-12(15)6-4-11/h3-6,10,13-14,16H,7-9H2,1-2H3/t13-,14+/m0/s1 .

Safety Information The compound has been labeled with the signal word “Warning” and the hazard statement H302, which indicates that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Scientific Research Applications

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide Antibiotics and Bacterial Infections

Sulfonamide compounds are a significant class of synthetic antibiotics used for the therapy of bacterial infections caused by various microorganisms. They represent the first class of systemic antibacterial agents introduced before the discovery of penicillin and continue to play a crucial role in treating bacterial infections. Their clinical applications extend beyond antibacterial uses to include diuretics, carbonic anhydrase inhibitors, and antiepileptics, highlighting the versatility of the sulfonamide group in drug development (Gulcin & Taslimi, 2018).

Hypervalent Molecules and Sulfuranes

The study of hypervalent molecules, including sulfuranes and persulfuranes, is crucial for understanding the chemical properties and reactions of sulfonamides. These studies contribute to the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals (Pu, Li, Xie, & Schaefer, 2009).

Environmental Degradation of Sulfonamides

The microbial degradation of polyfluoroalkyl chemicals, including sulfonamides, in the environment has been a topic of research due to their persistence and potential toxic effects. Understanding the degradation pathways and mechanisms is crucial for assessing the environmental impact of these compounds and developing strategies for their removal (Liu & Avendaño, 2013).

Cytochrome P450 Isoform Inhibition

Sulfonamides have been studied for their ability to inhibit specific isoforms of the cytochrome P450 enzyme, which is critical for drug metabolism. Understanding the selectivity and potency of sulfonamide inhibitors can aid in the development of drugs with reduced drug-drug interaction potential (Khojasteh et al., 2011).

Resistance to Antibiotics

The emergence of resistance to sulfonamides, particularly in pathogens like Salmonella, has been a significant concern. Research into the genetic mechanisms of resistance can inform the development of new therapeutic strategies and the stewardship of existing antibiotics (Pavelquesi et al., 2021).

properties

IUPAC Name

N-[(3S,4R)-3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO3S/c1-10(2)20(17,18)16-14-7-8-19-9-13(14)11-3-5-12(15)6-4-11/h3-6,10,13-14,16H,7-9H2,1-2H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWENXUCTZFSCNH-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N[C@@H]1CCOC[C@H]1C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide
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trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide
Reactant of Route 3
trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide
Reactant of Route 4
trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide
Reactant of Route 5
trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide
Reactant of Route 6
trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide

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